N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, including derivatives related to the chemical structure , has been a significant area of research. These compounds have been designed and evaluated for their potential as antimicrobial agents. A study by Darwish et al. (2014) elaborated on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. This research demonstrates the versatility of the sulfamoyl moiety in the development of compounds with potential application in combating microbial infections. The synthesized compounds showed promising results in both in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Role in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds with similar structures have been synthesized for various applications, including as pharmaceutical intermediates. For example, Raynolds (1984) described a method for preparing methyl 2-cyano-2-(3-thienyl)acetate, which can be hydrolyzed to 3-thienylmalonic acid, a valuable pharmaceutical intermediate. This research underscores the importance of such compounds in the synthesis of more complex molecules that can have various applications in pharmaceuticals and other areas of chemical research (Raynolds, P., 1984).
Applications in Molecular Docking and In Vitro Screening
The exploration of novel pyridine and fused pyridine derivatives for their potential biological activities is another exciting area of research. Flefel et al. (2018) prepared a series of novel pyridine and fused pyridine derivatives starting from a similar foundational structure. These compounds were subjected to in silico molecular docking screenings and evaluated for their antimicrobial and antioxidant activity. The study highlights the compound's potential in designing new therapeutic agents based on molecular docking and biological evaluations, indicating a broad range of possible applications in drug discovery and development (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, Arshi, & Assirey, E., 2018).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11(22)21-8-7-12-14(9-19)18(26-15(12)10-21)20-17(23)13-5-3-4-6-16(13)27(2,24)25/h3-6H,7-8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWCGKAENFPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.